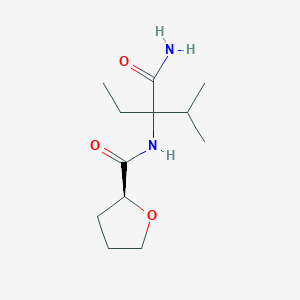![molecular formula C15H15F3N4O B7648399 4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)
4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a tool for studying various biological processes. TFP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied in vitro and in vivo.
作用机制
4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has been shown to selectively activate Gαq-coupled receptors, such as the M1 muscarinic acetylcholine receptor, by stabilizing the active conformation of the receptor. This leads to the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 activates the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). This compound has also been shown to selectively inhibit Kv1.3 channels by binding to a specific site on the channel, which leads to the inhibition of potassium efflux and the depolarization of the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its target. In neurons, this compound has been shown to increase intracellular calcium levels and enhance synaptic transmission. In immune cells, this compound has been shown to inhibit potassium efflux and decrease cytokine production, which has potential applications in the treatment of autoimmune diseases. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, which has potential applications in cancer therapy.
实验室实验的优点和局限性
4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has several advantages as a tool for scientific research, including its high potency and specificity for its targets, its ability to selectively activate or inhibit signaling pathways, and its ability to modulate protein-protein interactions. However, this compound also has limitations, including its potential toxicity and off-target effects, which must be carefully considered in experimental design.
未来方向
There are several future directions for the use of 4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one in scientific research, including the development of new analogs with improved potency and selectivity, the identification of new targets for this compound, and the application of this compound in vivo for the treatment of various diseases. Additionally, the use of this compound in combination with other tools, such as optogenetics and CRISPR/Cas9, may provide new insights into biological processes and potential therapeutic targets.
合成方法
The synthesis of 4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has been achieved through various methods, including the reaction of 2-(trifluoromethyl)benzylamine with 4-chloro-1-butanol to form 4-(2-(trifluoromethyl)phenyl)piperazin-1-ol, which is then reacted with 1-acetyl-5-chloro-1H-pyrazole to yield this compound. Another method involves the reaction of 2-(trifluoromethyl)benzylamine with 4-(1H-pyrazol-5-ylmethyl)-1-piperazinecarboxylic acid, followed by the removal of the carboxylic acid group to form this compound. These methods have been optimized to yield high purity and high yield of this compound.
科学研究应用
4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has been used as a tool in various scientific research applications, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been used to study the role of G protein-coupled receptors (GPCRs) in signal transduction pathways. This compound has been shown to selectively activate Gαq-coupled receptors, which has led to the identification of new GPCR signaling pathways. In pharmacology, this compound has been used as a tool to study the structure and function of ion channels, such as the voltage-gated potassium channel Kv1.3. This compound has been shown to selectively inhibit Kv1.3 channels, which has potential applications in the treatment of autoimmune diseases. In biochemistry, this compound has been used as a tool to study protein-protein interactions, such as the interaction between the transcription factor NF-κB and its inhibitor IκBα. This compound has been shown to selectively inhibit the interaction between NF-κB and IκBα, which has potential applications in the treatment of inflammatory diseases.
属性
IUPAC Name |
4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)12-4-2-1-3-11(12)13-14(23)19-7-8-22(13)9-10-5-6-20-21-10/h1-6,13H,7-9H2,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDPUMYKGXQYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CC=C2C(F)(F)F)CC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide](/img/structure/B7648350.png)
![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)

![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)
![4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)
![Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate](/img/structure/B7648397.png)
![4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648401.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-1-propylpyrazole-4-carboxamide](/img/structure/B7648406.png)